molecular formula C20H20BrClN4OS B2615852 (5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351648-00-4

(5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2615852
CAS No.: 1351648-00-4
M. Wt: 479.82
InChI Key: JUIPZGAOQIUUQW-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride: . This compound features a bromopyridine ring, a phenylthiazole group, and a piperazine moiety, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as 5-bromopyridine and 2-phenylthiazole. These intermediates are then reacted under specific conditions to form the final product. Common synthetic routes include:

  • Nucleophilic substitution reactions: : The bromine atom in 5-bromopyridine can be substituted with various nucleophiles to introduce different functional groups.

  • Condensation reactions: : The phenylthiazole and piperazine components can be condensed to form the desired structure.

  • Reduction and oxidation reactions: : These reactions are used to adjust the oxidation state of the intermediates and final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromine oxide or other oxidized derivatives.

  • Reduction: : The compound can be reduced to remove the bromine atom or other functional groups.

  • Substitution: : Various nucleophiles can substitute the bromine atom, leading to different derivatives.

  • Condensation: : The compound can participate in condensation reactions with other molecules to form larger structures.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

  • Condensation: : Reagents like acetic anhydride and concentrated sulfuric acid are used for condensation reactions.

Major Products Formed

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and materials.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : The compound's derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: : It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other bromopyridine derivatives, phenylthiazole derivatives, and piperazine derivatives. These compounds may have similar applications but differ in their chemical properties and biological activities.

List of Similar Compounds

  • 5-Bromopyridine derivatives

  • 2-Phenylthiazole derivatives

  • Piperazine derivatives

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4OS.ClH/c21-17-10-16(11-22-12-17)20(26)25-8-6-24(7-9-25)13-18-14-27-19(23-18)15-4-2-1-3-5-15;/h1-5,10-12,14H,6-9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIPZGAOQIUUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=CN=C4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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